molecular formula C13H14BrN3O5S B7456381 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B7456381
M. Wt: 404.24 g/mol
InChI Key: YKHILZODVOGHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as BPS-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within the body. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of certain cancer cells, reduce inflammation, and modulate immune system function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its high level of specificity and selectivity. This compound has been shown to have a low level of toxicity and minimal off-target effects, making it an ideal tool for studying specific biological processes. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its relatively high cost, which can limit its accessibility to researchers.

Future Directions

There are a number of potential future directions for research involving 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, including the development of new therapeutic agents for various diseases, the identification of new protein-protein interactions, and the exploration of new applications in medical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves a multi-step process that begins with the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. This reaction results in the formation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole as the final product.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for various diseases, and as a potential diagnostic tool in medical imaging.

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O5S/c1-3-6-22-12-7-10(4-5-11(12)14)23(20,21)16-9(2)15-8-13(16)17(18)19/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHILZODVOGHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

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